7,8-dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core with methoxy and carbolinyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
7,8-Dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate
Uniqueness
Compared to these similar compounds, 7,8-dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its specific substituents, which confer distinct biological and chemical properties. These differences can affect its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research .
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-11-16-7-9-28(24(29)13-17(16)12-23(22)32-2)15-25(30)27-10-8-19-18-5-3-4-6-20(18)26-21(19)14-27/h3-7,9,11-12,26H,8,10,13-15H2,1-2H3 |
InChI Key |
WXFVCJMMWSJEME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC4=C(C3)NC5=CC=CC=C45)OC |
Origin of Product |
United States |
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